molecular formula C26H45NO9 B11937711 Benzyl-PEG7-NHBoc

Benzyl-PEG7-NHBoc

Cat. No.: B11937711
M. Wt: 515.6 g/mol
InChI Key: WGQRHFBHRTUZNX-UHFFFAOYSA-N
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Description

Benzyl-PEG7-NHBoc is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG7-NHBoc is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and benzyl groups. The synthesis typically involves the protection of the amine group with a tert-butyl carbamate (Boc) group, followed by the attachment of the benzyl group to the PEG chain.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using advanced equipment and techniques to ensure high purity and reproducibility. The process is carried out under controlled conditions to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG7-NHBoc undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl group can be substituted with other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Deprotection Reactions: Acidic reagents like trifluoroacetic acid (TFA) are used to remove the Boc group

Major Products Formed

    Substitution Reactions: Various substituted PEG derivatives.

    Deprotection Reactions: PEG derivatives with exposed amine groups

Scientific Research Applications

Benzyl-PEG7-NHBoc has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer.

    Industry: Utilized in the production of advanced materials and drug delivery systems

Mechanism of Action

Benzyl-PEG7-NHBoc functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-PEG4-NHBoc
  • Benzyl-PEG6-NHBoc
  • Benzyl-PEG8-NHBoc

Uniqueness

Benzyl-PEG7-NHBoc is unique due to its specific PEG chain length, which provides optimal flexibility and spacing for the effective formation of PROTACs. This specific length can influence the efficiency and selectivity of the target protein degradation process.

Properties

Molecular Formula

C26H45NO9

Molecular Weight

515.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C26H45NO9/c1-26(2,3)36-25(28)27-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-7-5-4-6-8-24/h4-8H,9-23H2,1-3H3,(H,27,28)

InChI Key

WGQRHFBHRTUZNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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